molecular formula C14H12ClNO2 B1299530 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 42878-47-7

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No. B1299530
CAS RN: 42878-47-7
M. Wt: 261.7 g/mol
InChI Key: CGVBPPIOLNNDNE-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an acridine derivative . These derivatives are flat (planar) aromatic heterocyclic compounds having hydrophobic nitrogen .


Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular formula of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is C14H12ClNO2, and its molecular weight is 261.70 .

Scientific Research Applications

Corrosion Inhibition

Acridine derivatives, including 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, have been found to be effective as corrosion inhibitors. They can protect metallic components from corrosion, which is a significant issue affecting human safety and the economy .

Anticancer Agents

Acridine derivatives have been actively researched as potential therapeutic agents for a wide range of disorders, including cancer . The mode of action of acridine is primarily due to DNA intercalation, which impacts biological processes involving DNA and related enzymes .

Treatment of Alzheimer’s Disease

Acridine derivatives have also been explored for their potential in treating Alzheimer’s disease . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a topic of ongoing research .

Antibacterial and Antiprotozoal Agents

Acridine derivatives, such as Acriflavine and Proflavine, have been identified as potent antibacterial and antiprotozoal agents . They are still used as effective disinfectants and antibacterials today .

Detection of Biogenic Amines

7-Chloro-4-Nitrobenzoxadiazole, a derivative of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, has been used for the detection of biogenic amines such as amino acids . This application is particularly useful in the analysis of biological matrices .

Anticonvulsant Agents

Some acridone-based 1,2,4-oxadiazoles, which are derivatives of acridine, have been synthesized as potential anticonvulsant agents . This highlights the versatility of acridine derivatives in medicinal chemistry .

Safety and Hazards

In case of exposure, it is recommended to move out of the dangerous area. If inhaled, remove the victim to fresh air. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

The primary target of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is DNA . This compound acts as a DNA intercalator , inserting itself between the base pairs of the DNA double helix . This interaction with DNA can disrupt normal cellular processes and lead to various biological effects.

Mode of Action

As a DNA intercalator, 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid inserts itself into the DNA structure, causing the DNA helix to unwind . This unwinding can interfere with critical cellular processes such as DNA replication and transcription, leading to cell death or altered cell function .

Biochemical Pathways

For example, the disruption of DNA replication can lead to cell cycle arrest, while the disruption of transcription can alter protein synthesis .

Pharmacokinetics

Like other dna intercalators, it is likely to have good cellular permeability due to its planar structure, which allows it to easily pass through cell membranes and reach its target

Result of Action

The primary result of the action of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is the disruption of DNA structure and function. This can lead to cell death or altered cell function, depending on the specific cellular context . In some cases, this can have therapeutic effects, such as in the treatment of cancer or bacterial infections .

Action Environment

The action of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ability to intercalate into DNA . Additionally, the presence of other molecules in the cell, such as proteins or other DNA-binding molecules, can also influence its action

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVBPPIOLNNDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

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